molecular formula C7H12N2 B13115343 3-Azabicyclo[4.2.0]oct-3-en-4-amine

3-Azabicyclo[4.2.0]oct-3-en-4-amine

Cat. No.: B13115343
M. Wt: 124.18 g/mol
InChI Key: DFRGXJXEKMXPGV-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.0]oct-3-en-4-amine is a bicyclic organic compound characterized by a fused bicyclo[4.2.0]octane framework containing a nitrogen atom at position 3 and an amine group at position 2. The unsaturated enamine moiety and rigid bicyclic structure confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and synthetic intermediates.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-azabicyclo[4.2.0]oct-3-en-4-amine

InChI

InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9)

InChI Key

DFRGXJXEKMXPGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=NC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves multistep reactions starting from simpler organic compounds. One common method involves the use of norcamphor-derived oximes, which are treated with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach utilizes the Ugi multicomponent reaction combined with [2+2] enone-olefin photochemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]oct-3-en-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-Azabicyclo[4.2.0]oct-3-en-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Azabicyclo[4.2.0]oct-3-en-4-amine with structurally related bicyclic azabicyclo compounds, emphasizing differences in ring systems, functional groups, and applications:

Compound Name Structure Key Features Pharmacological Use References
This compound Bicyclo[4.2.0]octene Nitrogen at position 3; amine at position 4; unsaturated ring. Potential enzyme inhibition or receptor modulation (theoretical, based on analogs).
5-Thia-1-azabicyclo[4.2.0]octane Bicyclo[4.2.0]octane Sulfur at position 5; nitrogen at position 1. Core structure of cephalosporin antibiotics (e.g., antibacterial activity).
3-Azabicyclo[3.3.1]nonane derivatives Bicyclo[3.3.1]nonane Larger ring system; substituents vary (e.g., carboxylic acids). Model compounds for natural product synthesis; studied for pharmacological properties.
3-Azabicyclo[3.2.1]octane derivatives Bicyclo[3.2.1]octane Smaller fused rings; substituents include phenoxy and triazole groups. Gamma-secretase modulators for Alzheimer’s disease treatment.
3-Azabicyclo[3.1.0]hexane derivatives Bicyclo[3.1.0]hexane Compact fused rings; substituents include naphthalene groups. Ketohexokinase inhibitors (metabolic disorders) and ADHD therapeutics (Centanafadine).
3-Azabicyclo[4.2.0]octan-4-one Bicyclo[4.2.0]octane Ketone at position 4 instead of amine; saturated ring. Industrial and scientific research (reactivity studies, intermediates).

Structural and Functional Analysis

  • Ring Size and Saturation: The bicyclo[4.2.0]octane framework in the target compound provides intermediate steric bulk compared to smaller (e.g., bicyclo[3.1.0]hexane) or larger (e.g., bicyclo[3.3.1]nonane) analogs.
  • Functional Group Influence :
    The amine group at position 4 introduces basicity and hydrogen-bonding capability, contrasting with the ketone in 3-Azabicyclo[4.2.0]octan-4-one, which lacks basicity but may participate in nucleophilic reactions. Sulfur substitution in cephalosporin analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octane) enhances β-lactam stability and antibacterial potency .

  • Biological Activity : While 3-azabicyclo[3.2.1]octane derivatives target Alzheimer’s disease via gamma-secretase modulation , the smaller bicyclo[3.1.0]hexane scaffold in Centanafadine enables CNS penetration for ADHD treatment . The target compound’s unsaturated enamine structure may favor interactions with enzymes or receptors distinct from these applications.

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